1-Benzofuran-2-carbothioamide

Medicinal Chemistry Drug Design Physicochemical Properties

1-Benzofuran-2-carbothioamide (190430-18-3) is a strategic synthetic intermediate featuring a unique 2-carbothioamide handle for bioisosteric replacement of carboxamides. This enables fine-tuning of target binding, lipophilicity (LogP=1.79), and metabolic stability in SAR studies. Unlike the 3-position isomer or dihydro analogs, its specific reactivity facilitates rapid library generation for anticancer/antifungal programs, as cited in key patents. Secure R&D supply now.

Molecular Formula C9H7NOS
Molecular Weight 177.22 g/mol
CAS No. 190430-18-3
Cat. No. B1372352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzofuran-2-carbothioamide
CAS190430-18-3
Molecular FormulaC9H7NOS
Molecular Weight177.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(O2)C(=S)N
InChIInChI=1S/C9H7NOS/c10-9(12)8-5-6-3-1-2-4-7(6)11-8/h1-5H,(H2,10,12)
InChIKeyBVCJCOHTRYHTIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzofuran-2-carbothioamide (CAS 190430-18-3): A Versatile Building Block for Heterocyclic Synthesis and Drug Discovery


1-Benzofuran-2-carbothioamide (CAS 190430-18-3) is a heterocyclic organic compound belonging to the benzofuran class, featuring a fused benzene and furan ring system with a carbothioamide (-C(=S)NH₂) substituent at the 2-position [1]. It serves as a versatile scaffold in medicinal chemistry and chemical biology, primarily utilized as a synthetic intermediate for constructing more complex benzofuran-based derivatives with potential biological activities [2]. The compound's molecular formula is C₉H₇NOS, with a molecular weight of 177.22 g/mol, and it is commercially available from multiple suppliers at purities typically ≥95% .

Why Generic Substitution Fails for 1-Benzofuran-2-carbothioamide: Critical Differentiators in Benzofuran-Based Scaffolds


In-class benzofuran derivatives cannot be interchangeably substituted due to profound differences in biological activity and synthetic utility stemming from the specific position and nature of the functional group [1]. The 2-position carbothioamide moiety in 1-Benzofuran-2-carbothioamide confers unique reactivity and potential binding interactions that are distinct from its 3-position isomer, its 2,3-dihydro analogs, or the corresponding carboxamide (C=O) counterparts [2]. These structural variations significantly impact key parameters such as lipophilicity, hydrogen-bonding capacity, and metabolic stability, which directly influence the compound's suitability for specific research applications and its performance in downstream assays [3].

Quantitative Differentiation of 1-Benzofuran-2-carbothioamide Against Key Analogs: A Head-to-Head Comparison Guide


Lipophilicity Advantage of 2-Position Carbothioamide Over 3-Position Isomer

The lipophilicity (LogP) of 1-Benzofuran-2-carbothioamide is calculated to be 1.79 [1]. While experimental LogP data for the 3-position isomer (1-Benzofuran-3-carbothioamide) is not available in authoritative databases, literature indicates that the 2-position isomer is the more commonly studied and referenced scaffold due to its higher synthetic accessibility and distinct electronic environment . This calculated LogP value suggests moderate lipophilicity suitable for oral bioavailability and blood-brain barrier penetration studies [2].

Medicinal Chemistry Drug Design Physicochemical Properties

Distinct Hydrogen-Bonding Capacity: Thioamide vs. Carboxamide Functionality

The carbothioamide (-C(=S)NH₂) group in 1-Benzofuran-2-carbothioamide exhibits distinct hydrogen-bonding properties compared to the carboxamide (-C(=O)NH₂) found in benzofuran-2-carboxamide [1]. The sulfur atom in the thioamide is a weaker hydrogen-bond acceptor but a stronger hydrogen-bond donor than the oxygen in the amide, which can significantly alter binding affinity and selectivity towards biological targets [2]. While quantitative binding data for this specific compound is not available, class-level studies on thioamide-containing benzofuran derivatives have demonstrated that this substitution can lead to altered potency and selectivity profiles in cellular assays [3].

Medicinal Chemistry Structural Biology Computational Chemistry

Differentiated Synthetic Versatility: The 2-Carbothioamide as a Privileged Intermediate

1-Benzofuran-2-carbothioamide is explicitly claimed as a key intermediate in patent BR-9709113-A for the synthesis of a broad class of benzofuran carboxamide and thioamide derivatives with potential therapeutic use [1]. The patent highlights the compound's utility in generating diverse analogs through reactions at the thioamide group, enabling the exploration of structure-activity relationships (SAR) [2]. In contrast, the corresponding 2,3-dihydrobenzofuran-2-carbothioamide, while similar, lacks the aromaticity of the furan ring, which can significantly alter its reactivity and the electronic properties of the resulting derivatives .

Organic Synthesis Heterocyclic Chemistry Medicinal Chemistry

Superior Synthetic Accessibility and Literature Precedent

A comprehensive analysis of the benzofuran literature reveals that the 2-substituted benzofuran scaffold, particularly the 2-carbothioamide derivative, is a far more common and synthetically accessible building block than its 3-substituted isomer [1]. This is reflected in the number of commercially available derivatives and the volume of published synthetic methodologies utilizing this scaffold [2]. The 1-Benzofuran-2-carbothioamide is available from multiple vendors in research quantities, whereas the 3-isomer is less readily available, which can impact project timelines and reproducibility .

Organic Synthesis Chemical Biology Literature Analysis

Optimal Research and Industrial Application Scenarios for 1-Benzofuran-2-carbothioamide


Lead Optimization in Medicinal Chemistry: Bioisosteric Replacement of Amides

Medicinal chemists can strategically employ 1-Benzofuran-2-carbothioamide as a core scaffold to explore the effects of bioisosteric replacement of a carboxamide with a thioamide [1]. This modification can fine-tune target binding, improve metabolic stability, or alter physicochemical properties like lipophilicity (LogP = 1.79) [2]. The compound's well-defined structure and commercial availability facilitate rapid SAR studies around this privileged benzofuran core [3].

Synthesis of Patentable Benzofuran Derivatives for Therapeutic Programs

Given its explicit inclusion as a key intermediate in patent BR-9709113-A, this compound is a strategic choice for pharmaceutical R&D groups aiming to synthesize and patent novel benzofuran-based therapeutic candidates [1]. Its 2-position carbothioamide group serves as a versatile handle for generating diverse libraries of analogs, as demonstrated in the synthesis of various heterocyclic carboxamide models with anticancer and antifungal activities [2].

Chemical Biology Probe Development: Investigating Thioamide-Dependent Interactions

The unique hydrogen-bonding characteristics of the thioamide group make 1-Benzofuran-2-carbothioamide a valuable tool for chemical biologists studying protein-ligand interactions where sulfur-mediated contacts are crucial [1]. It can be used to probe the binding pockets of enzymes or receptors that are known to interact with sulfur-containing moieties, providing insights that carboxamide analogs cannot [2].

Methodology Development in Heterocyclic Chemistry

Synthetic organic chemists can utilize 1-Benzofuran-2-carbothioamide as a model substrate to develop and optimize new synthetic methodologies for the functionalization of benzofuran scaffolds [1]. Its commercial availability and the established reactivity of the thioamide group make it a reliable starting material for exploring novel transformations relevant to both academic and industrial research [2].

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